2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction or its modifications. Its structure features:
- 2-Methoxyethyl ester at position 5, enhancing solubility and metabolic stability compared to simpler esters (e.g., ethyl or methyl).
- 4-(Difluoromethoxy)-3-methoxyphenyl substituent at position 4, providing unique electronic and steric properties due to fluorine atoms and methoxy groups.
- 2-Oxo moiety at position 2, influencing hydrogen bonding and reactivity.
DHPM derivatives are known for diverse pharmacological activities, including enzyme inhibition and anticancer effects .
Properties
IUPAC Name |
2-methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O6/c1-9-13(15(22)26-7-6-24-2)14(21-17(23)20-9)10-4-5-11(27-16(18)19)12(8-10)25-3/h4-5,8,14,16H,6-7H2,1-3H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSSCBHXKKEQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with readily available 2-aminoacetophenones and iso(thio)cyanates, followed by a series of reactions mediated by Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. The presence of methoxy and difluoromethoxy groups enhances its reactivity and allows for the formation of diverse derivatives.
Types of Reactions
- Oxidation : Can yield oxides under specific conditions.
- Reduction : Modifies functional groups effectively.
- Substitution : Methoxy and difluoromethoxy groups can be replaced with other functional groups.
Table 1: Common Reactions and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature |
| Reduction | Lithium aluminum hydride | Anhydrous solvents |
| Substitution | Halogens or nucleophiles | Varies based on substituents |
Potential Biological Activities
The compound is under investigation for its biological activities, particularly in enzyme inhibition and receptor binding. Studies suggest it may interact with specific molecular targets, leading to modulation of various biological pathways.
Case Study: Enzyme Inhibition
Research has indicated that compounds similar to 2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can act as inhibitors for key enzymes involved in disease processes. For instance, studies have shown that certain derivatives exhibit inhibitory effects on phospholipase A2, which is implicated in inflammatory responses .
Therapeutic Potential
The compound is being explored for its potential therapeutic effects. Its unique structure may contribute to the development of new drugs targeting various diseases.
Example Application: Anticancer Research
In the context of anticancer research, derivatives of this compound have been synthesized and tested for their efficacy against cancer cell lines. Preliminary results indicate promising activity against specific cancer types by disrupting cellular processes critical for cancer cell survival .
Use in Advanced Materials
In industry, this compound is utilized in the production of advanced materials such as polymers and coatings. Its chemical properties allow for the tailoring of material characteristics to meet specific industrial requirements.
Table 2: Industrial Applications
| Application Type | Description |
|---|---|
| Polymers | Used in creating specialized polymers |
| Coatings | Enhances durability and performance |
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations at Position 4
The phenyl ring at position 4 significantly impacts biological activity and physicochemical properties.
Key Observations :
Ester Group Modifications at Position 5
The ester group influences solubility and pharmacokinetics:
Key Observations :
Functional Group Variations at Position 2
The 2-oxo vs. 2-thioxo moiety alters hydrogen bonding and reactivity:
Key Observations :
Enzyme Inhibition
- Thymidine Phosphorylase Inhibition : Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC₅₀: 396.7 ± 1.5 µM) shows moderate activity, likely due to thiophene’s electron-rich structure .
- Anti-Tubercular Activity : Pyrazole-substituted DHPMs (e.g., ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) outperform isoniazid, highlighting the importance of aromatic heterocycles .
Antioxidant Activity
- Furan-substituted derivatives (e.g., compound 3c in ) exhibit IC₅₀ values of 0.6 mg/mL in DPPH assays, whereas the target compound’s difluoromethoxy group may prioritize stability over radical scavenging .
Biological Activity
2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with various substituents that may influence its biological activity. Its molecular formula is , and it has a molecular weight of approximately 386.35 g/mol. The presence of methoxy and difluoromethoxy groups is significant as they can modify the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, including:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to certain receptors, influencing cellular signaling processes.
Therapeutic Potential
Research indicates that the compound could have therapeutic applications in several areas:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, making it a candidate for cancer treatment.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : There are indications that it may protect neuronal cells, suggesting potential applications in neurodegenerative disorders.
Research Findings and Case Studies
A review of recent literature highlights several studies focusing on the biological activity of this compound:
- Study 1 : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of specific cancer cell lines in vitro, indicating its potential as an anticancer agent .
- Study 2 : Another investigation explored the anti-inflammatory effects of the compound in animal models, showing significant reduction in inflammation markers .
- Study 3 : A case study reported the neuroprotective effects observed in cultured neuronal cells exposed to neurotoxic agents, suggesting a mechanism that warrants further exploration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Similar pyrimidine structure | Moderate enzyme inhibition |
| 2-methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Different substituents | Lower receptor affinity |
| Methyl 4-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Altered cyclohexyl group | Limited therapeutic applications |
The unique combination of methoxy and difluoromethoxy groups in our compound enhances its reactivity and potential interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
